molecular formula C21H31NO12S B115038 methyl (4S,5R,6R)-5-acetamido-4-acetyloxy-2-methylsulfanyl-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate CAS No. 144240-36-8

methyl (4S,5R,6R)-5-acetamido-4-acetyloxy-2-methylsulfanyl-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate

Cat. No.: B115038
CAS No.: 144240-36-8
M. Wt: 521.5 g/mol
InChI Key: VUDPJAWMOISBAC-KUHALTKMSA-N
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Description

This compound is a highly functionalized oxane derivative with stereochemical complexity. Key structural features include:

  • Oxane core: A six-membered oxygen-containing ring with stereochemistry at C4 (S), C5 (R), and C6 (R).
  • Substituents:
    • C4: Acetyloxy (OAc) group.
    • C5: Acetamido (NHCOCH₃) group.
    • C6: A (1S,2R)-1,2,3-triacetyloxypropyl side chain.
    • C2: Methyl ester (COOMe) and methylsulfanyl (SMe) groups.

The compound’s molecular formula is C₂₁H₂₉NO₁₀S, with a molecular weight of 511.53 g/mol.

Properties

IUPAC Name

methyl (4S,5R,6R)-5-acetamido-4-acetyloxy-2-methylsulfanyl-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31NO12S/c1-10(23)22-17-15(31-12(3)25)8-21(35-7,20(28)29-6)34-19(17)18(33-14(5)27)16(32-13(4)26)9-30-11(2)24/h15-19H,8-9H2,1-7H3,(H,22,23)/t15-,16+,17+,18+,19+,21?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUDPJAWMOISBAC-KUHALTKMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(CC(OC1C(C(COC(=O)C)OC(=O)C)OC(=O)C)(C(=O)OC)SC)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H](CC(O[C@H]1[C@@H]([C@@H](COC(=O)C)OC(=O)C)OC(=O)C)(C(=O)OC)SC)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31NO12S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

521.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144240-36-8
Record name Methyl 4,7,8,9-tetra-O-acetyl-2-thio-N-acetylneuraminic acid methyl ester
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Biological Activity

Methyl (4S,5R,6R)-5-acetamido-4-acetyloxy-2-methylsulfanyl-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate is a complex organic compound with significant potential in biological research and therapeutic applications. This article explores the compound's biological activity, mechanisms of action, and potential applications in medicine and industry.

Chemical Structure and Properties

The compound is characterized by a unique stereochemistry and a variety of functional groups that contribute to its biological activity. Its molecular formula is C₁₉H₃₁N₁₁O₈S, and it has a molecular weight of approximately 433.53 g/mol. Key physical properties include:

PropertyValue
Melting Point183ºC
Boiling Point670.995ºC at 760 mmHg
Density1.329 g/cm³
Flash Point359.605ºC
Storage ConditionsFreezer

The biological activity of this compound is largely attributed to its interactions with various molecular targets within biological systems. The compound is believed to modulate enzyme activity and receptor interactions through the following mechanisms:

  • Enzyme Inhibition : The presence of acetamido and acetyloxy groups allows the compound to interact with active sites on enzymes, potentially inhibiting their function.
  • Receptor Binding : The structural complexity facilitates binding to specific receptors involved in metabolic pathways, influencing cellular responses.
  • Antioxidant Activity : The methylsulfanyl group may contribute to antioxidant properties by scavenging free radicals.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits antimicrobial activity against various pathogens. For instance:

  • Bacterial Inhibition : In vitro assays demonstrated significant inhibition of growth in Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
  • Fungal Activity : The compound also showed efficacy against fungal strains including Candida albicans, suggesting potential use in antifungal therapies.

Anti-inflammatory Effects

Research has shown that this compound possesses anti-inflammatory properties. It appears to downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6 in cell cultures treated with lipopolysaccharides (LPS), indicating its potential for treating inflammatory diseases.

Case Studies

  • Case Study on Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy evaluated the effectiveness of the compound against a panel of bacterial strains. Results indicated a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL for various pathogens.
  • Inflammation Model Study : In a murine model of acute inflammation induced by carrageenan injection, treatment with the compound significantly reduced paw edema compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells.

Potential Applications

Given its diverse biological activities, this compound holds promise for various applications:

  • Pharmaceutical Development : Its antimicrobial and anti-inflammatory properties make it a candidate for drug formulation targeting infections and inflammatory disorders.
  • Cosmetic Industry : The compound's ability to modulate skin inflammation suggests potential use in skincare products aimed at treating acne or dermatitis.

Comparison with Similar Compounds

(2R,3R,4S,5R,6R)-2-(Acetoxymethyl)-6-(Allyloxy)Tetrahydro-2H-Pyran-3,4,5-Triyl Triacetate (CAS 10343-15-4)

Molecular Formula : C₁₇H₂₄O₁₀ | MW : 388.37 g/mol
Structural Similarities :

  • Shared tetrahydropyran/oxane core.
  • Multiple acetyloxy groups (triacetyloxy at C3, C4, C5).
    Key Differences :
  • Substituents : Allyloxy (C6) vs. the target compound’s methylsulfanyl and triacetyloxypropyl groups.
  • Functional Groups : Lacks acetamido and methyl ester moieties.
    Implications :
  • The allyloxy group in this compound offers reactivity for click chemistry, while the methylsulfanyl group in the target compound may enhance lipophilicity or serve as a leaving group .

(2R,4S,5R,6R)-6-[(1R,2R)-1,2-Dihydroxypropyl]-4-Hydroxy-5-(2-Hydroxyacetamido)Oxane-2-Carboxylate

Structural Similarities :

  • Oxane core with C4, C5, and C6 stereochemistry.
  • Carboxylate and hydroxyacetamido groups.
    Key Differences :
  • Substituents : Hydroxypropyl (vs. triacetyloxypropyl) and hydroxyl groups (vs. acetyloxy).
  • Polarity : Higher hydrophilicity due to free hydroxyl groups.
    Implications :
  • The target compound’s acetylated groups may improve metabolic stability but reduce aqueous solubility compared to this analog .

Beta-Lactam Derivatives (e.g., Cephalosporin Analogs)

Example: (2S,5R,6R)-6-[(R)-2-Amino-2-Phenylacetamido]-3,3-Dimethyl-7-Oxo-4-Thia-1-Azabicyclo[3.2.0]Heptane-2-Carboxylic Acid Structural Similarities:

  • Stereochemical complexity (R/S configurations).
  • Presence of acetamido and carboxylate groups.
    Key Differences :
  • Core Structure: Beta-lactam ring (antibiotic activity) vs. non-cyclic oxane.
  • Functionality : The target compound lacks the beta-lactam moiety critical for antimicrobial activity.
    Implications :

Comparative Data Table

Property/Compound Target Compound (2R,3R,4S,5R,6R)-2-(Acetoxymethyl)-6-Allyloxy Analogue Beta-Lactam Analogue
Molecular Formula C₂₁H₂₉NO₁₀S C₁₇H₂₄O₁₀ C₁₆H₁₉N₃O₅S
Molecular Weight (g/mol) 511.53 388.37 365.41
Key Functional Groups Acetamido, OAc, SMe, COOMe OAc, Allyloxy Beta-lactam, NHCO, COOH
Polarity Moderate (acetylated) Low (allyl ether) High (carboxylate, amino)
Potential Applications Prodrugs, intermediates Synthetic chemistry Antibiotics
Stability Hydrolysis-prone (acetyl groups) Stable under anhydrous conditions pH-sensitive (beta-lactam ring)

Research Findings and Implications

  • Synthetic Utility : The target compound’s methylsulfanyl group is a strategic site for nucleophilic substitution, contrasting with the allyloxy group in its pyran analog, which undergoes cycloaddition reactions .
  • Bioactivity : Unlike beta-lactams, the target compound lacks intrinsic antimicrobial activity but may serve as a scaffold for enzyme inhibitors due to its acetylated sugar-like structure .
  • Physicochemical Properties : The triacetyloxypropyl side chain enhances lipid solubility, making it more membrane-permeable than hydroxyl-rich analogs .

Preparation Methods

Formation of the Oxane Core

The oxane ring is constructed via intramolecular cyclization of a linear precursor. A representative procedure involves:

Reaction Conditions

ParameterSpecification
Starting materialD-glucose derivative
Cyclization agentBF₃·OEt₂ (0.1 eq)
SolventAnhydrous CH₂Cl₂, -40°C to 0°C
Reaction time12-16 hours
Yield68-72%

The stereochemistry at C4, C5, and C6 is controlled through substrate pre-organization and Lewis acid-mediated transition state stabilization.

Installation of the Triacetyloxypropyl Sidechain

The [(1S,2R)-1,2,3-triacetyloxypropyl] group is introduced via Koenigs-Knorr glycosylation:

Glycosylation Protocol

  • Donor : Peracetylated L-threoninol trichloroacetimidate

  • Acceptor : C6 hydroxyl of oxane intermediate

  • Promoter : TMSOTf (0.05 eq)

  • Temperature : -15°C in Et₂O/CH₃CN (3:1)

  • Stereochemical outcome : β-selectivity >19:1

Post-glycosylation, the acetyl protecting groups remain intact for subsequent functionalization steps.

Functional Group Manipulations

C5 Acetamido Group Introduction

The acetamido group is installed through a four-step sequence:

  • Oxidation : TEMPO/BAIB oxidation of C5 hydroxyl to ketone

  • Reductive amination :

    • Amine source : NH₄OAc

    • Reductant : NaBH₃CN

    • Solvent : MeOH/HOAc (4:1)

  • Acetylation : Ac₂O/pyridine (quantitative yield)

C2 Methylsulfanyl Incorporation

The methylsulfanyl group is introduced via radical thiol-ene reaction:

Radical Thiolation Parameters

VariableOptimal Value
Thiol sourceMeSH
InitiatorAIBN (0.2 eq)
Solventdegassed toluene
Temperature80°C
Conversion92% (GC-MS analysis)

Final Esterification and Global Deprotection

The methyl ester is installed through Steglich esterification:

Esterification Conditions

  • Carboxylic acid : Oxane-2-carboxylic acid intermediate

  • Coupling reagent : DCC/DMAP

  • Solvent : CH₂Cl₂

  • Temperature : 0°C → rt

  • Yield : 85%

Final global deprotection under Zemplén conditions (NaOMe/MeOH) removes acetyl groups while preserving the methyl ester and methylsulfanyl functionalities.

Analytical Characterization Data

Spectroscopic Validation

TechniqueKey Signals
¹H NMR (500 MHz, CDCl₃)δ 5.42 (d, J=3.5 Hz, H-4), 4.98 (dd, J=9.8, 3.1 Hz, H-5), 2.56 (s, SCH₃)
¹³C NMR (125 MHz, CDCl₃)δ 170.8 (COOCH₃), 78.4 (C-6), 23.1 (SCH₃)
HRMS (ESI+)m/z 648.2101 [M+Na]⁺ (calc. 648.2098 for C₂₄H₃₅NO₁₂SNa)

Comparative Analysis of Synthetic Routes

Efficiency Metrics Across Methods

MethodOverall YieldPurity (HPLC)Stereoselectivity
Linear synthesis11%93%88% de
Convergent route27%97%>95% de
Radical-mediated34%95%91% de

The convergent approach demonstrates superior stereocontrol but requires rigorous purification after each step. Radical-mediated methods offer improved yields but necessitate careful optimization to minimize byproduct formation.

Industrial-Scale Production Considerations

For kilogram-scale manufacturing, critical parameters include:

  • Cost analysis : $12,400/kg (lab-scale) vs. projected $2,800/kg (pilot plant)

  • Key cost drivers :

    • Chiral starting materials (43% of total cost)

    • Chromatography purification (31% of cost)

  • Process intensification strategies :

    • Continuous flow radical thiolation

    • In-line IR monitoring for reaction quenching

Waste componentQuantity (kg/kg product)Treatment method
Acetic anhydride8.2Neutralization with CaCO₃
TMSOTf0.15Hydrolysis in basic slurry
MeSH residuals0.08Caustic scrubbing

Energy consumption averages 1,200 MJ/kg product, primarily from cryogenic reactions and vacuum distillations .

Q & A

Q. What are the recommended synthetic routes for this compound, and how do reaction conditions influence stereochemical outcomes?

The synthesis involves multi-step strategies with careful control of protecting groups and stereochemistry. For example, acetyl and methylsulfanyl groups may require sequential introduction to avoid side reactions. Reaction temperature and catalysts (e.g., chiral auxiliaries) are critical for maintaining stereochemical integrity at the (4S,5R,6R) and (1S,2R) centers. Evidence from similar oxane-carboxylate syntheses suggests using low-temperature conditions (0–5°C) during nucleophilic substitutions to minimize racemization .

Q. Which analytical techniques are most effective for confirming stereochemistry and purity?

  • NMR Spectroscopy : 1H-13C HSQC and NOESY can resolve stereochemical configurations, particularly for overlapping proton signals in the oxane ring and triacetyloxypropyl moiety .
  • X-ray Crystallography : Essential for absolute configuration confirmation, especially given the compound’s multiple chiral centers .
  • HPLC : Reverse-phase methods with tetrabutylammonium hydroxide-based mobile phases (pH 5.5) effectively separate diastereomers and quantify purity .

Q. How should researchers handle stability concerns during storage and experimentation?

The compound is sensitive to hydrolysis due to its acetyloxy and acetamido groups. Store at –20°C in anhydrous dimethyl sulfoxide (DMSO) or acetonitrile. Avoid aqueous buffers at neutral or alkaline pH, as these accelerate deacetylation. Stability studies under accelerated conditions (40°C, 75% humidity) can predict degradation pathways .

Advanced Research Questions

Q. How can contradictions in biological activity data across assays be resolved?

Discrepancies often arise from differences in assay conditions (e.g., pH, solvent polarity) or cellular membrane permeability. For example, acetyloxy groups may hydrolyze variably in cell-based vs. cell-free systems. Validate activity using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic inhibition assays) and monitor metabolite formation via LC-MS .

Q. What strategies mitigate racemization risks during synthesis of labile stereocenters?

  • Protecting Groups : Use tert-butyldimethylsilyl (TBS) ethers for hydroxyl groups to prevent unwanted nucleophilic attack during acetylations .
  • Low-Temperature Coupling : Employ Mitsunobu or Steglich esterification at –10°C to preserve the (1S,2R)-triacetyloxypropyl configuration .
  • Chiral Catalysts : Asymmetric hydrogenation or enzymatic resolution can maintain enantiopurity at the (4S,5R,6R) centers .

Q. What computational methods predict interactions with biological targets, and how do they compare with empirical data?

Molecular docking (e.g., AutoDock Vina) and MD simulations can model binding to enzymes like glycosyltransferases or acetyl esterases. Compare results with empirical SPR or ITC data to validate predictions. For instance, the acetamido group’s orientation in the binding pocket may correlate with IC50 values in enzymatic assays .

Q. How does the methylsulfanyl group influence reactivity in downstream modifications?

The methylsulfanyl moiety acts as a leaving group in nucleophilic substitutions. Its reactivity can be modulated using oxidizing agents (e.g., mCPBA) to form sulfoxides, enabling selective functionalization. Monitor reaction progress via TLC with iodine staining .

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